molecular formula C21H22FN3O5S B2985339 ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448075-74-8

ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2985339
CAS No.: 1448075-74-8
M. Wt: 447.48
InChI Key: AFZVWZSYJNAEKM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C21H22FN3O5S and its molecular weight is 447.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially inhibit bacterial cell wall synthesis, making it a promising candidate for antibacterial therapy .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in the production of peptidoglycan and, consequently, bacterial cell wall synthesis .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of bacterial cell walls . This disruption can lead to bacterial cell death, as the cell wall provides structural integrity and protection against the external environment .

Pharmacokinetics

The compound’s effectiveness against bacterial strains suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use

Result of Action

The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-2-29-20(28)13-7-8-16-18(13)23-21(31-16)24-19(27)12-9-25(10-12)17(26)11-30-15-6-4-3-5-14(15)22/h3-6,12-13H,2,7-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZVWZSYJNAEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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